2,2-Difluoroheptanedioic Acid
Description
2,2-Difluoroheptanedioic acid is a fluorinated aliphatic dicarboxylic acid with the molecular formula $ \text{C}7\text{H}{10}\text{F}2\text{O}4 $. Its structure features two fluorine atoms at the second carbon position of a seven-carbon chain, terminating in carboxylic acid groups. These properties make such compounds valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C7H10F2O4 |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,2-difluoroheptanedioic acid |
InChI |
InChI=1S/C7H10F2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H,12,13) |
InChI Key |
SHCKSMHFCIYFJV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(=O)O)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroheptanedioic Acid typically involves the fluorination of heptanedioic acid derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods: Industrial production of 2,2-Difluoroheptanedioic Acid may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroheptanedioic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoroheptanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoroheptanedioic Acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2-difluoroheptanedioic acid (hypothetical properties inferred from analogs) with related fluorinated and non-fluorinated dicarboxylic acids.
Table 1: Physical and Chemical Properties of Selected Dicarboxylic Acids
*Estimated properties based on fluorination trends.
Key Comparative Insights
Acidity: Fluorine substitution significantly lowers pKa compared to non-fluorinated analogs. For example, 2,2-difluorocyclopropanecarboxylic acid exhibits stronger acidity than its non-fluorinated counterpart due to inductive effects . By analogy, 2,2-difluoroheptanedioic acid is expected to have pKa values (~3.5–4.5) lower than non-fluorinated heptanedioic acid (pKa ~4.2–5.4 for diphenyl analogs) . In contrast, bulky substituents like phenyl groups (e.g., 2,2-diphenylheptanedioic acid) result in weaker acidity (pKa 4.28) compared to fluorinated derivatives .
Thermal Stability: Fluorinated compounds often exhibit higher thermal stability. For instance, 2,2-difluorocyclopropanecarboxylic acid has a melting point of 55–60°C , while non-fluorinated analogs (e.g., 2,2-diphenylheptanedioic acid) lack reported melting points, suggesting lower crystallinity.
Industrial Applications: Fluorinated dicarboxylic acids are prioritized in drug synthesis (e.g., as intermediates for APIs) due to fluorine’s ability to enhance metabolic stability and bioavailability . Non-fluorinated analogs (e.g., diphenyl derivatives) are more commonly used in chelation or catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
